molecular formula C12H12O5 B14487865 1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) CAS No. 64857-82-5

1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one)

Cat. No.: B14487865
CAS No.: 64857-82-5
M. Wt: 236.22 g/mol
InChI Key: KJCLYEKALSMWHT-UHFFFAOYSA-N
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Description

2,4,6-Triacetylresorcinol is an organic compound derived from resorcinol, a dihydroxybenzene It is characterized by the presence of three acetyl groups attached to the 2, 4, and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triacetylresorcinol can be synthesized through the acetylation of resorcinol. One common method involves the reaction of resorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride. The reaction typically occurs at elevated temperatures, around 140°C, to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the synthesis of 2,4,6-Triacetylresorcinol may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triacetylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resorcinol .

Scientific Research Applications

2,4,6-Triacetylresorcinol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biochemical pathways.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism by which 2,4,6-Triacetylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl groups play a crucial role in these interactions by enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Triacetylresorcinol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other derivatives may not be as effective .

Properties

CAS No.

64857-82-5

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

1-(3,5-diacetyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C12H12O5/c1-5(13)8-4-9(6(2)14)12(17)10(7(3)15)11(8)16/h4,16-17H,1-3H3

InChI Key

KJCLYEKALSMWHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)C(=O)C)O)C(=O)C

Origin of Product

United States

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